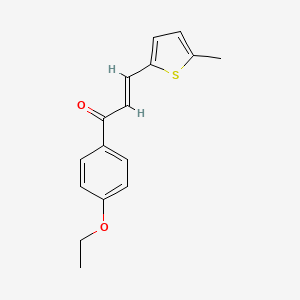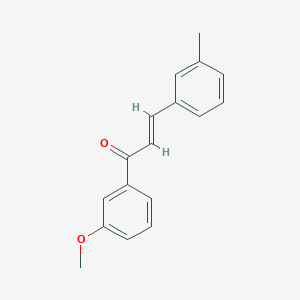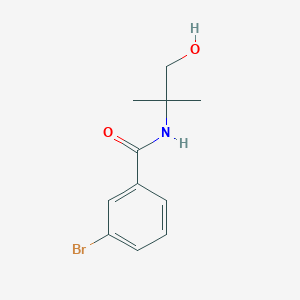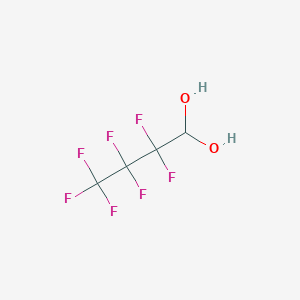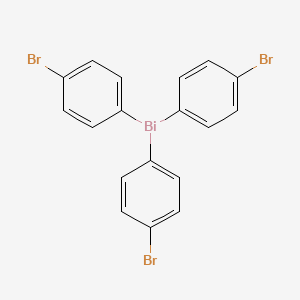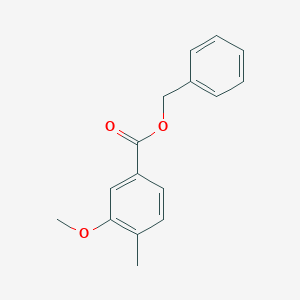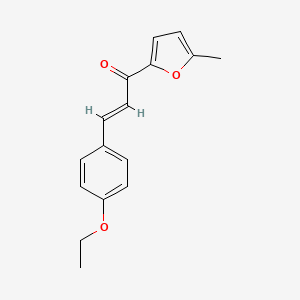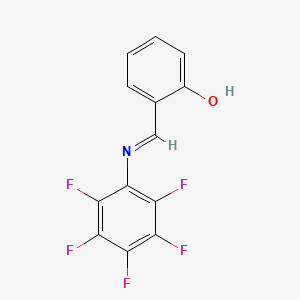
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Vue d'ensemble
Description
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline is a useful research compound. Its molecular formula is C13H6F5NO and its molecular weight is 287.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.03695463 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Detection and Sensing Applications
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline and its derivatives have been explored for their potential in detection and sensing applications. For instance, salicylidene Schiff bases (SASBs) have been utilized for the detection of nerve agents. A study by Liu et al. (2018) synthesized salicylidene Schiff bases with strong fluorescence, allowing for the detection of the nerve agent sarin mimic diethyl chlorophosphate with high sensitivity. The modified compound showed an emission intensity 3890 times greater than its unmodified counterpart, enabling rapid and selective detection of nerve agents in vapor form (Liu et al., 2018).
Magnetic and Optical Properties
The unique magnetic and optical properties of compounds derived from this compound have been a subject of interest. Alexandropoulos et al. (2013) reported the synthesis of Mn(III)4Dy(III)3 and Mn(III)4Dy(III)5 clusters using N-salicylidene-o-aminophenol, which exhibited slow magnetization relaxation, indicative of single-molecule magnet behavior (Alexandropoulos et al., 2013).
Photochromism and Thermochromism Studies
The photochromic and thermochromic properties of N-salicylidene derivatives have been extensively studied. Safin et al. (2013) synthesized and characterized a series of N,N′,N′′-tris(salicylidene)triamines, which displayed thermochromic properties. One of the compounds uniquely exhibited photochromism upon irradiation, demonstrating a two-step back thermal relaxation, highlighting its potential for applications in optical memories (Safin & Garcia, 2013).
Theoretical and Computational Studies
Theoretical studies, such as those by Wojciechowski (2013), have explored the electronic and vibrational properties of pentafluoroaniline derivatives. These studies provide insights into the interaction of fluorine with aromatic rings, contributing to a deeper understanding of the electronic and geometric properties of such compounds (Wojciechowski, 2013).
Propriétés
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-5,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGQXNHFDFFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


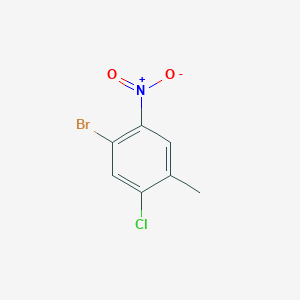


![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)


